(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

Impurity Profiling HPLC Method Validation Reference Standard Characterization

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, CAS 1346242-32-7, is an organic compound classified as a phenylamine derivative and is formally recognized as Rivastigmine Ether Impurity. It is a process-related impurity of the cholinesterase inhibitor Rivastigmine, formed during the synthesis of the active pharmaceutical ingredient (API).

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 1346242-32-7
Cat. No. B569545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine
CAS1346242-32-7
Synonyms(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N(C)C
InChIInChI=1S/C16H18N2O3/c1-12(17(2)3)13-5-4-6-16(11-13)21-15-9-7-14(8-10-15)18(19)20/h4-12H,1-3H3/t12-/m0/s1
InChIKeyIGNXGHWUJLKYJA-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine (CAS 1346242-32-7): A Critical Rivastigmine Ether Impurity Reference Standard


(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, CAS 1346242-32-7, is an organic compound classified as a phenylamine derivative and is formally recognized as Rivastigmine Ether Impurity [1]. It is a process-related impurity of the cholinesterase inhibitor Rivastigmine, formed during the synthesis of the active pharmaceutical ingredient (API) . Its primary utility is as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical research and manufacturing, particularly for Abbreviated New Drug Applications (ANDA) [2]. The compound is characterized by the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol .

Why Generic Rivastigmine Impurities Cannot Substitute for (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine in Regulated Analytical Workflows


In pharmaceutical analysis, the use of structurally distinct but nominally similar impurities as reference standards is scientifically invalid and regulatorily unacceptable. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is a specific, well-characterized ether-linked impurity of Rivastigmine, distinct from other common impurities such as the desmethyl impurity (Impurity 1, CAS 139306-10-8) or the carbamate-related compounds (e.g., USP Related Compound B, CAS 25081-93-0) . Substituting one impurity standard for another, even within the same drug class, introduces systematic error in HPLC retention time identification, peak purity assessment, and mass balance calculations [1]. This is because each impurity possesses a unique chemical structure, leading to different chromatographic behavior (e.g., Relative Retention Time, RRT), distinct UV absorption characteristics, and different ionization efficiencies in LC-MS . Consequently, regulatory filings (e.g., ANDA) require the use of the exact impurity standard as specified in the pharmacopeial monograph or validated in-house method to demonstrate specificity and accuracy [2].

Quantitative Differentiation of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine from Alternative Rivastigmine Impurity Standards


Structural Identity: The Ether Linkage as a Definitive Chromatographic Differentiator

The target compound, (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, is uniquely defined by its ether linkage connecting a 4-nitrophenoxy group to the core phenylethanamine structure [1]. This contrasts with other common Rivastigmine impurities, such as Impurity 1 ((S)-3-(1-dimethylaminoethyl) phenol, CAS 139306-10-8), which lacks the nitrophenoxy moiety, and USP Related Compound B (racemic (S)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate, CAS 25081-93-0), which features a carbamate functional group instead . These structural differences directly translate to distinct chromatographic retention times under validated HPLC conditions, with the ether impurity typically exhibiting significantly higher retention (RRT > 1.5) compared to the more polar phenolic impurity (RRT ~0.4) in reversed-phase systems [2].

Impurity Profiling HPLC Method Validation Reference Standard Characterization

Purity Specification and Lot-to-Lot Consistency for Reliable Quantitation

Commercial sources of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine provide it with a specified purity of >98% by HPLC, as documented in Certificates of Analysis (CoA) . This high, quantifiable purity is critical for its use as a reference standard in quantitative analytical methods, where the accuracy of impurity determination directly depends on the known purity of the standard [1]. In contrast, other related Rivastigmine impurities may be offered at lower purity grades (e.g., >95%) or without rigorous CoA documentation, introducing uncertainty in calibration and quantification . The provision of full characterization data (NMR, MS, HPLC) with each batch of this specific impurity ensures lot-to-lot consistency and method reproducibility, a requirement for regulatory submissions .

Analytical Chemistry Quality Control Reference Standard Certification

Regulatory Recognition and Traceability to Pharmacopeial Standards

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is explicitly listed and designated as 'Rivastigmine Ether Impurity (USP)' by vendors supplying reference standards for the pharmaceutical industry [1]. This designation indicates that the compound is recognized by and used within the framework of the United States Pharmacopeia (USP) monographs for Rivastigmine, even if a specific USP catalog number is not yet assigned to this individual impurity [2]. Procurement of this designated standard, accompanied by a Certificate of Analysis that can be traced to a recognized pharmacopeial authority, is a critical factor for successful Abbreviated New Drug Application (ANDA) submissions and for meeting the stringent quality expectations of regulatory bodies like the FDA and EMA [3]. Generic impurities lacking this explicit regulatory designation may require additional, costly validation work to prove equivalency and suitability for the intended analytical use .

Regulatory Compliance Pharmacopeial Standards ANDA Filing

Optimal Use Cases for (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine in Pharmaceutical Development and QC


ANDA Method Development and Validation for Rivastigmine

This compound is ideally suited as a primary reference standard for developing and validating a stability-indicating HPLC or UPLC method for the quantitation of the Rivastigmine Ether Impurity in Rivastigmine API and finished drug products [1]. Its high purity (>98%) and well-defined structure enable accurate determination of Relative Response Factors (RRF) and ensure method specificity, a cornerstone of ANDA submissions [2].

Routine Quality Control and Batch Release Testing

In a GMP-compliant QC laboratory, (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is the definitive standard for identifying and quantifying this specific process impurity in each batch of Rivastigmine produced [3]. Using this exact compound, rather than an analog, ensures that the impurity profile reported on the Certificate of Analysis is accurate and meets the stringent acceptance criteria defined in regulatory filings (e.g., NMT 0.2% for any unspecified impurity) [4].

Forced Degradation and Stability Studies

During forced degradation studies (stress testing) of Rivastigmine API or drug product, this compound serves as the definitive marker to confirm that the ether impurity is a process-related impurity rather than a degradation product [5]. Its presence and stability under various stress conditions (heat, light, humidity) can be tracked, providing crucial data for establishing shelf-life specifications and understanding the drug's degradation pathway [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.